molecular formula C18H16N2O6 B12083449 Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B12083449
M. Wt: 356.3 g/mol
InChI Key: UYKOXWVQKGQKJB-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, including their pleasant odors and roles as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Carboxylic acid, methanol, acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux, removal of water to drive the reaction to completion

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or alcohols

Major Products

    Reduction of Nitro Group: Corresponding amine

    Reduction of Cyano Group: Corresponding amine

    Substitution of Ester Group: Corresponding amide or alcohol derivative

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical precursor, its mechanism would involve the interaction with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological activity of the final product.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyano-4-nitrophenyl)acetate
  • Methyl 2-(3,4-dimethoxyphenyl)acetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate

Uniqueness

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of both cyano and nitro groups, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C18H16N2O6/c1-24-15-7-5-12(9-16(15)25-2)17(18(21)26-3)11-4-6-14(20(22)23)13(8-11)10-19/h4-9,17H,1-3H3

InChI Key

UYKOXWVQKGQKJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC)OC

Origin of Product

United States

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